molecular formula C12H11N3O3S B2689630 N-[(furan-2-yl)methyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443329-04-2

N-[(furan-2-yl)methyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2689630
CAS No.: 443329-04-2
M. Wt: 277.3
InChI Key: FIVHIUQUCMJODX-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core substituted with a carboxamide group at position 6 and a furan-2-ylmethyl moiety at the nitrogen atom.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S/c16-10(13-6-8-2-1-4-18-8)9-7-14-12-15(11(9)17)3-5-19-12/h1-2,4,7H,3,5-6H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVHIUQUCMJODX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC=C(C(=O)N21)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with diphosphorus pentasulfide in anhydrous toluene to afford the corresponding carbothioamide. This carbothioamide is then oxidized with potassium ferricyanide in an alkaline medium to form the desired thiazolo[3,2-a]pyrimidine compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium ferricyanide in an alkaline medium.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid, while nucleophilic substitution can involve reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrimidine rings.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of thiazolo[3,2-a]pyrimidine compounds exhibit promising anticancer properties. For instance, studies have shown that compounds similar to N-[(furan-2-yl)methyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide demonstrate selective cytotoxicity against various cancer cell lines. The structure–activity relationship (SAR) analysis suggests that modifications to the thiazole and pyrimidine rings can enhance anticancer efficacy. Specifically, compounds with electron-withdrawing groups or additional aromatic systems have shown improved activity against human glioblastoma and melanoma cell lines .

Enzyme Inhibition

This compound has been explored for its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The structural features of thiazolo[3,2-a]pyrimidines contribute to their binding affinity towards AChE, making them candidates for further development as therapeutic agents in neurodegenerative disorders .

Antidiabetic Properties

Recent studies have also investigated the antidiabetic potential of thiazole-containing compounds. For example, certain derivatives have been shown to enhance insulin sensitivity and reduce blood glucose levels in experimental models. The mechanism often involves modulation of metabolic pathways associated with glucose homeostasis .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methodologies include:

Cyclization Reactions

The synthesis often employs cyclization reactions involving 2-amino-thiazoles and appropriate carbonyl compounds. These reactions are crucial for forming the thiazolo-pyrimidine core structure essential for biological activity.

Functional Group Modifications

Post-synthesis modifications are frequently performed to enhance solubility and bioavailability. This includes acylation or alkylation reactions that introduce various functional groups onto the core structure.

Case Studies and Research Findings

Several studies provide insights into the applications and effectiveness of this compound:

Study Focus Findings
Evren et al. (2019)Anticancer ActivityDemonstrated strong selectivity against NIH/3T3 and A549 cell lines with IC50 values indicating significant cytotoxicity .
Mohamed et al. (2019)Enzyme InhibitionIdentified as a potent inhibitor of acetylcholinesterase with promising implications for Alzheimer's treatment .
Recent Antidiabetic ResearchMetabolic EffectsShowed improvement in insulin sensitivity through modulation of metabolic pathways in diabetic models .

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The thiazole and pyrimidine rings can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups
Target Compound: N-[(furan-2-yl)methyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide Furan-2-ylmethyl, carboxamide C₁₃H₁₁N₃O₃S 305.31 Not reported Furan, carboxamide, thiazole
N-(3,4-difluorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 3,4-Difluorophenyl, carboxamide C₁₃H₉F₂N₃O₂S 309.29 Not reported Fluorophenyl, carboxamide
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-...carboxamide 4-Methoxyphenyl, phenyl, methyl C₂₂H₂₀N₃O₃S 417.48 Not reported Methoxy, phenyl, methyl
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-...carboxylate Trimethoxybenzylidene, ester, phenyl C₂₉H₂₈N₂O₆S 548.61 154–155 Ester, trimethoxy, benzylidene

Key Observations:

  • Electron Effects: The target compound’s furan substituent provides electron-rich aromaticity compared to electron-withdrawing fluorine atoms in the difluorophenyl analog .
  • Solubility: The methoxy group in the 4-methoxyphenyl analog may enhance solubility relative to the hydrophobic phenyl or furan groups.

Spectroscopic and Crystallographic Data

  • IR Spectroscopy:
    • The target compound’s carboxamide group would exhibit NH stretches (~3280 cm⁻¹) and C=O stretches (~1630 cm⁻¹), comparable to analogs in and .
    • Furan C-O-C asymmetric stretches (~1250 cm⁻¹) distinguish it from phenyl-substituted analogs.
  • NMR Spectroscopy:
    • Furan protons (δ 6.2–7.4 ppm) contrast with fluorophenyl (δ 7.0–7.6 ppm) or methoxyphenyl (δ 6.8–7.3 ppm) signals .
  • Crystal Packing:
    • Analogs with benzylidene substituents () exhibit flattened boat conformations and hydrogen-bonded chains, suggesting the target compound may adopt similar packing motifs .

Biological Activity

N-[(furan-2-yl)methyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR) derived from recent studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₇H₁₅N₃O₅S
  • Molecular Weight : 373.4 g/mol
  • CAS Number : 1208933-34-9

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolo[3,2-a]pyrimidine derivatives. The compound has been evaluated for its inhibitory effects on various cancer cell lines.

  • Mechanism of Action :
    • The compound exhibits cytotoxic effects primarily through the inhibition of key enzymes involved in cancer cell proliferation, such as EGFR (Epidermal Growth Factor Receptor) tyrosine kinase. Molecular docking studies suggest that it binds effectively to the active site of EGFR, disrupting its function and leading to decreased cell viability in cancer lines like HT29 (colon cancer) and DU145 (prostate cancer) .
  • Case Studies :
    • A study demonstrated that derivatives with modifications on the thiazole and pyrimidine rings showed enhanced anticancer activity compared to unmodified compounds. For instance, compounds with electron-donating groups at specific positions exhibited lower IC₅₀ values against tumor cell lines .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that specific modifications to the thiazolo[3,2-a]pyrimidine framework can significantly influence biological activity:

ModificationEffect on Activity
Electron-donating groups at positions 4 and 5Increased cytotoxicity
Presence of a furan moietyEnhanced binding affinity to EGFR
Substitution patterns on the thiazole ringCritical for maintaining activity against various cancer types

Comparative Analysis with Related Compounds

To contextualize the activity of this compound, comparisons with other thiazole-containing compounds are essential:

Compound NameIC₅₀ (µM)Mechanism
Compound A1.61EGFR Inhibition
Compound B1.98Tubulin Polymerization Inhibition
N-(furan-2-yl)methyl derivative<1.0Dual Inhibition of EGFR and VEGF

Q & A

Q. What are the standard synthetic routes for preparing thiazolo[3,2-a]pyrimidine derivatives like N-[(furan-2-yl)methyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide?

Methodological Answer: The synthesis typically involves cyclocondensation of thioamide precursors with α,β-unsaturated carbonyl compounds. For example:

  • Step 1: React 5-phenyl-6-methyl-2-thioxo-tetrahydropyrimidine with chloroacetic acid in acetic acid/acetic anhydride under reflux (8–10 hours) to form the thiazolopyrimidine core .
  • Step 2: Introduce the furan-2-ylmethyl group via a benzylidene condensation using 2-furaldehyde derivatives and sodium acetate as a catalyst .
  • Purification: Recrystallize from ethyl acetate/ethanol (3:2) to obtain single crystals for structural validation .

Q. Key Reagents and Conditions

ReagentRoleConditionsYield
Chloroacetic acidCyclizing agentReflux in AcOH/Ac₂O78%
2-FuraldehydeSubstituent sourceNaOAc catalyst, 8–10 h70–85%

Q. How is the molecular conformation of this compound validated experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 296 K .
  • Refinement: Employ SHELXL for structure solution, with H atoms placed in calculated positions (riding model) and anisotropic displacement parameters for non-H atoms .
  • Key Observations:
    • Puckered pyrimidine ring (flattened boat conformation, C5 deviation: 0.224 Å) .
    • Dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings) .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., dihedral angles, hydrogen bonding) be resolved for structurally similar analogs?

Methodological Answer: Contradictions often arise from substituent effects or packing interactions. Resolution strategies include:

  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H⋯O, π–π stacking) to explain packing variations .
  • Computational Modeling: Compare experimental data with DFT-optimized geometries (e.g., Gaussian09 at B3LYP/6-31G* level) to assess steric/electronic influences .
  • Statistical Validation: Use R-factor ratios and residual density maps to evaluate data quality across studies .

Example: In ethyl 5-(3-fluorophenyl)-2-[(4-fluorophenyl)methylidene]-7-methyl-3-oxo-thiazolopyrimidine-6-carboxylate, fluorination at the 4-position reduces dihedral angles by 5–7° compared to non-fluorinated analogs due to enhanced electronic delocalization .

Q. What strategies optimize the biological activity of thiazolopyrimidine derivatives?

Methodological Answer:

  • Substituent Screening: Replace the furan-2-ylmethyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) groups to modulate binding affinity. Test via in vitro kinase assays (e.g., Src/Abl inhibition) .
  • Bioisosteric Replacement: Substitute the carboxamide moiety with sulfonamide or oxadiazole groups to enhance metabolic stability .
  • Structure-Activity Relationship (SAR): Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., ATP-binding pockets) .

Case Study: BMS-354825, a dual Src/Abl inhibitor, achieved 90% tumor regression in xenograft models via optimized thiazole-carboxamide substitution .

Q. How are synthetic byproducts or polymorphic impurities characterized and mitigated?

Methodological Answer:

  • HPLC-MS Analysis: Use a C18 column (ACN/H₂O gradient) to detect impurities. For example, ethyl ester hydrolysis byproducts may form during prolonged reflux .
  • Thermogravimetric Analysis (TGA): Identify polymorphic transitions (e.g., melting points: 427–428 K for pure vs. 410–415 K for impure crystals) .
  • Process Optimization: Reduce reaction time (≤8 hours) and control pH (4.5–5.0) to minimize side reactions .

Q. What advanced spectroscopic techniques complement SC-XRD for structural elucidation?

Methodological Answer:

  • Solid-State NMR: Assign ¹³C chemical shifts to confirm carbonyl environments (e.g., 5-oxo vs. 3-oxo tautomers) .
  • IR Spectroscopy: Identify hydrogen bonding via O–H/N–H stretches (e.g., 3200–3400 cm⁻¹ regions) .
  • Dynamic Light Scattering (DLS): Monitor aggregation in solution-phase studies, which may affect bioactivity .

Q. Data Contradiction Analysis Table

ParameterStudy A Study B Probable Cause
Dihedral Angle (Pyrimidine-Thiazole)80.94°75.2°Fluorine substituent reduces steric hindrance
C–H⋯O Bond Length2.89 Å2.67 ÅSolvent polarity (ethyl acetate vs. DMF)
Melting Point427 K415 KPolymorphic impurity in recrystallization

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